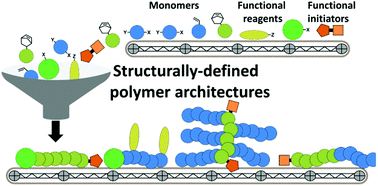Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
Chemical Society Reviews Pub Date: 2017-04-11 DOI: 10.1039/C6CS00811A
Abstract
Electrochemically active polymers are widely used in (opto)electronic applications, e.g. organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells or other light harvesting devices. In this regard, the progress in controlled polymerization techniques opens new possibilities to construct covalently linked polymer architectures, e.g. block copolymers or graft copolymers, from defined building blocks. These architectures represent promising candidates for application in (opto)electronic devices as they allow control of the morphology through self-assembly processes and, furthermore, are capable of mimicking fundamental processes for directional charge transport or light harvesting. This review details synthetic approaches to prepare functional redox-active and conjugated homopolymers as well as the construction of covalently linked well-defined architectures thereof, e.g. block copolymers, graft copolymers or chain end functionalized assemblies.


Recommended Literature
- [1] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
- [2] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [3] Front cover
- [4] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [5] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [6] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [7] Front cover
- [8] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [9] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
- [10] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†

Journal Name:Chemical Society Reviews
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 10432-84-5









